MK-8245

Description

Properties

IUPAC Name |

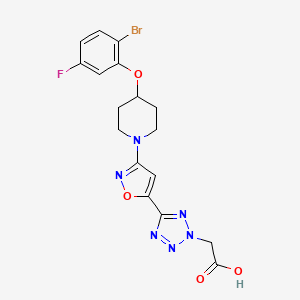

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEAABFSXKCSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145625 | |

| Record name | MK-8245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030612-90-8 | |

| Record name | MK-8245 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8245 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-8245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8245 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Therapeutic Potential of MK-8245 in Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. By selectively inhibiting SCD1 in the liver, this compound aims to address the metabolic dysregulation characteristic of type 2 diabetes, including hyperglycemia and dyslipidemia, while minimizing the adverse effects associated with systemic SCD1 inhibition. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for the scientific community engaged in diabetes and metabolic disease research. While clinical trials have been initiated, the results remain unpublished, marking a critical gap in the full evaluation of its therapeutic potential in humans.

Introduction

Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in hepatic lipogenesis, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Elevated SCD1 activity is implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. The inhibition of SCD1 presents a promising therapeutic strategy to improve insulin sensitivity and glucose metabolism.

This compound was developed as a liver-targeted SCD1 inhibitor to harness the therapeutic benefits of SCD1 inhibition while avoiding the dermatological and ocular side effects observed with systemic inhibitors.[1][2] This liver-specificity is achieved through the molecule's design, which facilitates its uptake by organic anion transporting polypeptides (OATPs) predominantly expressed in hepatocytes.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of SCD1 in the liver. SCD1 is an integral membrane protein of the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.

The inhibition of SCD1 by this compound leads to a decrease in the synthesis of MUFAs and an increase in the ratio of SFAs to MUFAs within hepatocytes. This alteration in the lipid profile is believed to mediate the downstream effects on glucose and lipid metabolism. The proposed signaling pathway involves the modulation of key regulators of insulin signaling and glucose homeostasis. Inhibition of SCD1 has been shown to lead to increased phosphorylation of Akt, a central node in the insulin signaling cascade, and a reduction in the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (nM) |

| SCD1 | Human | 1[3][4][5] |

| SCD1 | Mouse | 3[3][4][5] |

| SCD1 | Rat | 3[3][4][5] |

| Δ5-desaturase | - | >100,000[6] |

| Δ6-desaturase | - | >100,000[6] |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay/Model | Species | Parameter | Result |

| Rat Hepatocyte Assay | Rat | SCD Inhibition IC50 | 68 nM[5] |

| HepG2 Cell Assay (OATP-deficient) | Human | SCD Inhibition IC50 | ~1 µM[3] |

| Diet-Induced Obese (DIO) Mice | Mouse | Glucose Clearance (Oral Glucose Tolerance Test) ED50 | 7 mg/kg[5] |

| Chronic DIO Mouse Study | Mouse | Body Weight Gain | Prevention at 20 mg/kg bid[5] |

| Chronic DIO Mouse Study | Mouse | Liver Triglyceride Reduction | Maximally efficacious at 20 mg/kg bid[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the information from Oballa et al., J. Med. Chem. 2011, 54(14), 5082-96 and its supporting information.[1][2]

SCD1 Enzyme Inhibition Assay

-

Source: Microsomes from human, mouse, or rat liver tissue or from cells overexpressing the respective SCD1 enzyme.

-

Substrate: [14C]-Stearoyl-CoA.

-

Procedure:

-

Microsomes are pre-incubated with varying concentrations of this compound in a buffer containing NADH.

-

The reaction is initiated by the addition of [14C]-Stearoyl-CoA.

-

The reaction is allowed to proceed for a specified time at 37°C and then quenched.

-

Fatty acids are extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled oleate formed is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Hepatocyte SCD Inhibition Assay

-

Cell Type: Freshly isolated primary hepatocytes from rats.

-

Procedure:

-

Hepatocytes are plated in collagen-coated plates and allowed to attach.

-

Cells are incubated with varying concentrations of this compound.

-

A tracer amount of [14C]-acetate is added to the medium.

-

After an incubation period, cellular lipids are extracted.

-

Saponification is performed, followed by acidification and extraction of fatty acids.

-

The ratio of [14C]-monounsaturated fatty acids to [14C]-saturated fatty acids is determined by a method involving iodine-catalyzed cleavage of the double bond and subsequent separation of the resulting fragments.

-

IC50 values are determined from the dose-response curve.

-

In Vivo Mouse Model of Diet-Induced Obesity (DIO)

-

Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.

-

Oral Glucose Tolerance Test (OGTT):

-

Mice are fasted overnight.

-

This compound or vehicle is administered orally at various doses.

-

After a specified pre-treatment time (e.g., 1-2 hours), a bolus of glucose (e.g., 2 g/kg) is administered orally.

-

Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

-

The area under the curve (AUC) for glucose is calculated, and the effective dose 50 (ED50) for glucose lowering is determined.

-

-

Chronic Efficacy Study:

-

DIO mice are treated with this compound or vehicle twice daily (bid) for several weeks.

-

Body weight and food intake are monitored regularly.

-

At the end of the study, tissues (e.g., liver) are collected for analysis of triglyceride content and gene expression.

-

Clinical Development and Future Perspectives

A Phase I/II clinical trial (NCT00972322) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with type 2 diabetes. The primary endpoint of this study was the change in 24-hour weighted mean glucose. Although the study has been completed, the results have not been publicly disclosed. The absence of clinical data represents a significant hurdle in assessing the true therapeutic potential of this compound in the management of type 2 diabetes.

Future research should focus on the publication and interpretation of the completed clinical trial data. Should the results be positive, further larger-scale clinical trials would be warranted to establish the efficacy and long-term safety of this compound as a novel antidiabetic agent. The liver-targeted approach of this compound remains a promising strategy for mitigating the side effects of SCD1 inhibition, and the learnings from its development program will be invaluable for future drug discovery efforts in the field of metabolic diseases.

Conclusion

This compound is a potent, liver-targeted SCD1 inhibitor with a compelling preclinical profile for the treatment of type 2 diabetes. Its mechanism of action, centered on the modulation of hepatic lipid metabolism and insulin signaling, offers a rational approach to addressing the core pathophysiology of the disease. The provided preclinical data and experimental protocols underscore the scientific rigor behind its development. However, the lack of publicly available clinical trial results necessitates a cautious outlook on its ultimate therapeutic utility. The scientific community awaits the disclosure of these findings to fully ascertain the role of this compound in the therapeutic landscape of type 2 diabetes.

References

- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (this compound) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Critical role of stearoyl-CoA desaturase-1 (SCD1) in the onset of diet-induced hepatic insulin resistance. | Semantic Scholar [semanticscholar.org]

- 4. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesonthenet.com [diabetesonthenet.com]

Navigating the Landscape of Hepatitis C Virus Replication Research: A Technical Guide to MK-8245 and Uprifosbuvir

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The battle against the hepatitis C virus (HCV) has been marked by a significant evolution in therapeutic strategies, moving from broadly acting interferons to highly specific direct-acting antivirals (DAAs). This guide delves into two distinct but relevant compounds in the context of HCV replication research: MK-8245 and uprifosbuvir (MK-3682). A critical clarification is that while the initial query linked this compound to direct HCV replication inhibition, this compound is, in fact, a stearoyl-CoA desaturase (SCD) inhibitor. Its relevance to HCV lies in the virus's dependence on host lipid metabolism for the formation of its replication machinery. In contrast, uprifosbuvir is a direct-acting antiviral, a nucleotide analogue that targets the HCV NS5B RNA polymerase. This guide will provide a comprehensive overview of the role of SCD inhibition in HCV replication, with a focus on the mechanistic insights gained from studying compounds like this compound, and a detailed summary of the direct-acting antiviral uprifosbuvir.

The Role of Host Stearoyl-CoA Desaturase-1 (SCD-1) in HCV Replication

Hepatitis C virus, like many viruses, masterfully co-opts host cellular machinery to facilitate its replication. A key aspect of this is the remodeling of intracellular membranes to create a specialized environment known as the membranous web, which serves as the site for viral RNA replication. The formation and integrity of this structure are critically dependent on the host's lipid metabolism, and specifically on the enzyme Stearoyl-CoA Desaturase-1 (SCD-1).

SCD-1 is a crucial enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids.[1] These MUFAs are essential components of cellular membranes, influencing their fluidity and structure. Research has demonstrated that HCV infection upregulates SCD-1 expression and activity, highlighting the enzyme's importance for the virus.[2]

Mechanism of Action of SCD-1 Inhibition on HCV Replication

Inhibition of SCD-1 disrupts the HCV life cycle by interfering with the formation of the viral replication complex.[3] By depleting the pool of MUFAs, SCD-1 inhibitors prevent the proper formation of the membranous web.[3][4] This disruption of the replication complex exposes the viral RNA to cellular nucleases, leading to its degradation and a subsequent reduction in viral replication.[3] Studies have shown that the antiviral effect of SCD-1 inhibitors can be rescued by the exogenous addition of oleate, the product of SCD-1, confirming the on-target effect.[2]

The HCV nonstructural protein NS4B is known to be a key player in inducing the membrane alterations that lead to the formation of the replication complex. Evidence suggests that SCD-1 is required for NS4B-mediated intracellular membrane rearrangement. Furthermore, SCD-1 has been shown to be associated with HCV nonstructural proteins, including NS5A and NS4B, within detergent-resistant membranes, which are thought to be the sites of HCV replication.[2]

Quantitative Data on SCD-1 Inhibitors in HCV Replication

Several studies have quantified the inhibitory effect of various SCD-1 inhibitors on HCV replication. The half-maximal effective concentration (EC50) is a common metric used to assess the potency of these inhibitors.

| Inhibitor | HCV Genotype/Replicon | Assay Type | EC50 (nM) | Reference |

| Inhibitor A | Genotype 1b (SGR) | qRT-PCR | 62 | [5] |

| Various SCD-1 Inhibitors | Genotype 1b (SGR-Luc) | Luciferase Assay | Varies | [6] |

| Various SCD-1 Inhibitors | Genotype 1a (SGR-Luc) | Luciferase Assay | Varies | [6] |

SGR: Subgenomic Replicon

Experimental Protocols for Studying SCD-1 Inhibition

1.3.1. Cell Lines and HCV Replicons

-

Huh-7 and Huh-7.5 Cells: Human hepatoma cell lines that are highly permissive for HCV replication.[7]

-

HCV Subgenomic Replicons: These are engineered HCV genomes that can replicate autonomously within cells but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase, to facilitate the quantification of replication.[7][8] Genotype 1b and 2a replicons are commonly used.[9]

1.3.2. HCV Replicon Inhibition Assay (Luciferase-Based)

This high-throughput assay is used to screen for compounds that inhibit HCV replication.[9]

-

Cell Plating: Seed Huh-7 cells harboring a luciferase-based HCV replicon (e.g., GT1b or GT2a) in 384-well plates at a density of 2000 cells/well in a medium without G418.[9]

-

Compound Addition: Serially dilute test compounds in DMSO and add them to the wells to achieve a final concentration range (e.g., 2.3 nM to 44 µM) with a final DMSO concentration of 0.44%.[9] Include DMSO-only wells as negative controls and a combination of known HCV inhibitors as a positive control.[9]

-

Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[9]

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.[10][11]

-

Cytotoxicity Assay: A parallel assay, such as one using calcein AM, is performed to determine the cytotoxic concentration (CC50) of the compounds.[9]

-

Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter nonlinear regression curve.[9]

1.3.3. Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA Quantification

This method is used to directly measure the amount of viral RNA in infected cells.[1][3][12]

-

RNA Extraction: Isolate total RNA from HCV-infected or replicon-containing cells using a commercial kit (e.g., ISOGEN, RNeasy).[3]

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and HCV-specific primers.[3] The primers often target the highly conserved 5'-noncoding region of the HCV genome.[3]

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, HCV-specific primers, and a fluorescent probe (e.g., TaqMan). The amplification of the target sequence is monitored in real-time.[1][12]

-

Quantification: Determine the amount of HCV RNA by comparing the amplification signal to a standard curve generated from known quantities of HCV RNA.[13]

Signaling Pathway Diagram

References

- 1. kitpcr.com [kitpcr.com]

- 2. Stearoyl Coenzyme A Desaturase 1 Is Associated with Hepatitis C Virus Replication Complex and Regulates Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dnaconda.riken.jp [dnaconda.riken.jp]

- 4. Stearoyl-CoA desaturase inhibitio... preview & related info | Mendeley [mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. med.emory.edu [med.emory.edu]

- 11. Luciferase Assay System Protocol [promega.com]

- 12. wwwn.cdc.gov [wwwn.cdc.gov]

- 13. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MK-8245: A Liver-Targeted SCD Inhibitor for Dyslipidemia

This technical guide provides an in-depth overview of the preclinical studies on MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, for the management of dyslipidemia. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a significant risk factor for cardiovascular disease. Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] Inhibition of SCD has been identified as a promising therapeutic strategy for treating dyslipidemia and other metabolic disorders.[2] However, systemic SCD inhibition has been associated with adverse effects in preclinical models, particularly in the skin and eyes.[3][4]

This compound was developed as a liver-targeted SCD inhibitor to maximize therapeutic efficacy in the primary organ responsible for lipid homeostasis while minimizing exposure in tissues associated with adverse events.[3][4] This was achieved by designing the molecule to be a substrate for liver-specific organic anion transporting polypeptides (OATPs), facilitating its active transport into hepatocytes.[3][5] Preclinical studies have demonstrated the antidiabetic and antidyslipidemic efficacy of this compound.[3][6]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the SCD1 enzyme, which is highly expressed in the liver. SCD1 is responsible for converting saturated fatty acids, such as stearic acid and palmitic acid, into monounsaturated fatty acids, primarily oleic acid and palmitoleic acid, respectively.[6][7] This inhibition leads to a decrease in the synthesis of triglycerides and other complex lipids, thereby improving the lipid profile. The liver-targeted nature of this compound ensures that this action is predominantly localized to the liver, reducing the potential for mechanism-based side effects in other tissues.

References

- 1. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (this compound) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Peripherally Acting Metabolic Modulators in High-Fat Diet-Induced Obesity: A Technical Overview of MK-8245 and AM-6545

Introduction

The global prevalence of obesity, largely driven by the consumption of high-fat, energy-dense diets, has created an urgent need for effective therapeutic interventions. High-fat diet-induced obesity is a complex metabolic disorder characterized by excessive adiposity, insulin resistance, dyslipidemia, and hepatic steatosis. Pharmacological strategies are increasingly focused on targeting key peripheral pathways that regulate energy metabolism. This technical guide provides an in-depth analysis of two such investigational compounds, MK-8245 and AM-6545, which act on distinct but crucial metabolic pathways. While initial interest lay with this compound, a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, the available preclinical data on its direct effects in high-fat diet-induced obesity models are limited. In contrast, extensive research on AM-6545, a peripherally restricted cannabinoid receptor 1 (CB1R) antagonist, offers a more comprehensive case study. Therefore, this guide will first discuss the therapeutic rationale and mechanism of this compound and then provide a detailed examination of the experimental data and protocols related to AM-6545's impact on high-fat diet-induced obesity.

This compound: A Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipogenesis, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs).[1] These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[2] Increased SCD1 expression is associated with obesity and its metabolic complications.[3][4] Inhibition of SCD1 is therefore a promising therapeutic strategy for metabolic diseases.[5]

This compound was developed as a potent, liver-targeted SCD inhibitor to mitigate the adverse effects associated with systemic SCD inhibition, such as skin and eye issues.[6][7] By specifically targeting the liver, this compound aims to reduce hepatic de novo lipogenesis and improve metabolic parameters.[5][7] While Phase I clinical trials for type 2 diabetes showed no severe adverse events, detailed preclinical studies on its effects in high-fat diet-induced obesity models are not extensively published in the public domain.[8] However, preclinical studies with other SCD1 inhibitors and in SCD1-deficient mice have demonstrated resistance to diet-induced obesity, increased insulin sensitivity, and reduced hepatic steatosis.[3]

Signaling Pathway of SCD1 in Hepatic Lipogenesis

Caption: Signaling pathway of SCD1 in hepatic de novo lipogenesis and the inhibitory action of this compound.

AM-6545: A Peripherally Restricted Cannabinoid Receptor 1 (CB1R) Antagonist

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy balance, and lipogenesis.[9] Overactivity of this system is linked to obesity.[9] While first-generation CB1R antagonists like rimonabant were effective in reducing body weight, they were withdrawn due to severe psychiatric side effects caused by their penetration into the central nervous system.[10] This led to the development of peripherally restricted CB1R antagonists, such as AM-6545, which do not cross the blood-brain barrier and are thus expected to have a better safety profile.[11]

Experimental Protocols

Animal Model and Diet-Induced Obesity (DIO)

-

Animals: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[10][12]

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 12-14 weeks to induce an obese phenotype.[10][12] Age- and sex-matched control mice are fed a standard chow diet.[10]

-

Obesity Confirmation: The development of obesity is confirmed by significant increases in body weight, adiposity, and often, the emergence of metabolic dysregulation such as glucose intolerance and insulin resistance.[10][11]

Drug Administration

-

Compound: AM-6545 is administered, often in comparison to a vehicle control and a brain-penetrant CB1R antagonist like rimonabant.[10]

-

Dosage and Route: A common dosage is 10 mg/kg/day administered via intraperitoneal (i.p.) injection.[10]

-

Duration: Treatment duration in studies typically ranges from short-term to 28 days.[10][11]

Metabolic Parameter Measurements

-

Body Weight and Composition: Body weight is monitored regularly. Body composition, including fat mass, is measured, often using techniques like dual-energy X-ray absorptiometry (DXA).[12]

-

Food Intake: Daily food consumption is measured to assess effects on appetite.[13]

-

Glucose Homeostasis:

-

Hepatic and Plasma Lipids:

-

Liver Function: Plasma alanine aminotransferase (ALT) levels are measured as an indicator of liver damage.[10]

-

Gene Expression Analysis: Adipose and liver tissues may be analyzed for the expression of genes involved in lipogenesis and lipolysis.[10]

Data Presentation

Table 1: Effects of AM-6545 on Body Weight, Adiposity, and Food Intake in DIO Mice

| Parameter | Vehicle | Rimonabant (10 mg/kg/d) | AM-6545 (10 mg/kg/d) |

| Body Weight Change | Increase | Significant Reduction | Significant Reduction |

| Adiposity | Increased | Significantly Reduced | Significantly Reduced |

| Total Caloric Intake | High | Reduced | Reduced |

| Data summarized from studies on diet-induced obese mice.[10][11] |

Table 2: Effects of AM-6545 on Hepatic and Plasma Parameters in DIO Mice

| Parameter | Vehicle | Rimonabant (10 mg/kg/d) | AM-6545 (10 mg/kg/d) |

| Hepatic Triglyceride Content | Elevated | Reversed | Reversed |

| Plasma ALT Levels | Increased | Reversed | Reversed |

| Plasma Triglycerides | Normal/Elevated | Normalized | Normalized |

| LDL Cholesterol | Normal/Elevated | Reduced (long-term) | Reduced (long-term) |

| HDL Cholesterol | Normal/Reduced | No significant change | Increased (long-term) |

| Plasma Adiponectin | Suppressed | - | Reversed |

| Data summarized from studies on diet-induced obese mice.[10][11] |

Table 3: Effects of AM-6545 on Glucose Homeostasis in DIO Mice

| Parameter | Vehicle | Rimonabant (10 mg/kg/d) | AM-6545 (10 mg/kg/d) |

| Glucose Tolerance | Impaired | Normalized | Normalized |

| Insulin Sensitivity | Impaired | Improved | Improved |

| Blood Glucose Levels | Elevated | Normalized | Normalized |

| Insulin Levels | Elevated | Normalized | Normalized |

| Data summarized from studies on diet-induced obese mice.[10] |

Mandatory Visualizations

Experimental Workflow for AM-6545 Studies in DIO Mice

Caption: Experimental workflow for evaluating AM-6545 in a diet-induced obesity mouse model.

Signaling Pathway of Peripheral CB1R Blockade with AM-6545

Caption: Mechanism of action of AM-6545 in ameliorating high-fat diet-induced metabolic dysfunction.

Comparative Analysis and Future Directions

Both this compound and AM-6545 represent targeted approaches to combatting the metabolic consequences of a high-fat diet, albeit through different mechanisms. This compound focuses on inhibiting de novo lipogenesis within the liver, a central organ in metabolic regulation. This liver-specific action is designed to maximize efficacy while minimizing off-target effects. In contrast, AM-6545 takes a broader peripheral approach by blocking the CB1 receptor in various tissues, including adipose tissue, the liver, and the gut.[11][14] This results in a multi-pronged therapeutic effect, improving not only lipogenesis but also satiety signaling and adipokine secretion.[10][14]

The extensive preclinical data for AM-6545 demonstrates that targeting peripheral CB1 receptors can effectively reverse many of the hallmark features of high-fat diet-induced obesity, including weight gain, hepatic steatosis, and insulin resistance, often independent of significant changes in body weight.[11] This highlights the importance of addressing the underlying metabolic dysregulation in obesity, not just weight loss itself.

Future research should aim to further elucidate the tissue-specific roles of both SCD1 and peripheral CB1 receptors in the context of diet-induced obesity.[2] Head-to-head comparative studies of liver-targeted SCD inhibitors and peripherally restricted CB1R antagonists could provide valuable insights into the optimal therapeutic strategies. Furthermore, the potential for combination therapies that target both pathways warrants investigation.

Conclusion

References

- 1. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA desaturase as a new drug target for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diet-induced changes in stearoyl-CoA desaturase 1 expression in obesity-prone and -resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (this compound) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid receptor blocker reduces cardiometabolic risks [jax.org]

- 12. High fat diet induces obesity in adult mice but fails to develop pre-penile and penile vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cannabinoid CB1 Receptors Inhibit Gut-Brain Satiation Signaling in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of MK-8245 in Rodent Models: A Technical Guide

This technical guide provides an in-depth overview of the in vivo efficacy of MK-8245, a potent and liver-selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in various rodent models. The information is intended for researchers, scientists, and drug development professionals.

Core Concepts

This compound has demonstrated promising preclinical efficacy as an antidiabetic and antidyslipidemic agent.[1][2] Its liver-targeted design aims to minimize the side effects associated with systemic SCD1 inhibition, such as skin and eye dryness.[1] The primary mechanism of action is the inhibition of SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. This inhibition leads to a reduction in hepatic lipogenesis and an improvement in metabolic parameters.

Data Presentation

The following tables summarize the available quantitative data on the in vivo efficacy of this compound in rodent models. The data is compiled from publicly available sources. For more detailed datasets, readers are encouraged to consult the primary literature, particularly Oballa et al., J Med Chem 2011, 54, 14, 5082-96.

Table 1: In Vitro Potency of this compound

| Species | Enzyme | IC50 (nM) | Reference |

| Human | SCD1 | 1 | [3] |

| Rat | SCD1 | 3 | [3] |

| Mouse | SCD1 | 3 | [3] |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (eDIO) Mouse Model

| Parameter | Treatment Group | Dose (mg/kg) | Outcome | Reference |

| Glucose Clearance | This compound | 7 (ED50) | Dose-dependent improvement | Oballa et al., 2011 |

| Body Weight | This compound | Not specified | Lowered | [1] |

| Fasting Glucose Level | This compound | Not specified | Improved | [1] |

| HOMA-IR | This compound | Not specified | Improved | [1] |

Note: Specific quantitative values for body weight, fasting glucose, and HOMA-IR are detailed in the primary publication.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Diet-Induced Obese (eDIO) Mouse Model Efficacy Study

Objective: To evaluate the effect of this compound on glucose homeostasis and body weight in a diet-induced obesity model.

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6J

-

Sex: Male

-

Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

Experimental Procedure:

-

Acclimation: Mice are acclimated to the housing conditions for at least one week.

-

Diet Induction: Mice are fed a high-fat diet for a period of 8-12 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.

-

Grouping: Mice are randomized into treatment groups (vehicle control, this compound at various doses).

-

Dosing: this compound is administered orally (p.o.) at the specified doses. The vehicle control group receives the vehicle solution. Dosing is typically performed daily for a predetermined duration.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Glucose Tolerance Test (GTT):

-

Mice are fasted overnight.

-

A baseline blood glucose measurement is taken from the tail vein.

-

A glucose solution (e.g., 2 g/kg) is administered via oral gavage or intraperitoneal (i.p.) injection.

-

Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

-

Terminal Procedures: At the end of the study, mice are euthanized. Blood is collected for analysis of plasma parameters (e.g., insulin, triglycerides, cholesterol). Liver tissue is collected for triglyceride measurement and histological analysis.

Rat Hyperinsulinemic-Euglycemic Clamp Study

Objective: To assess the effect of this compound on insulin sensitivity.

Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

Experimental Procedure:

-

Surgical Preparation:

-

Rats are anesthetized.

-

Catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).

-

Rats are allowed to recover for several days post-surgery.

-

-

Clamp Procedure:

-

Rats are fasted overnight.

-

A continuous infusion of human insulin is initiated through the jugular vein catheter at a constant rate (e.g., 10 mU/kg/min) to suppress endogenous glucose production.

-

A variable infusion of a glucose solution (e.g., 20% dextrose) is started and adjusted to maintain blood glucose at a constant, euglycemic level (approximately 100 mg/dL).

-

Blood samples are taken from the arterial catheter every 5-10 minutes to monitor glucose levels.

-

The glucose infusion rate (GIR) required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity.

-

-

Data Analysis: The GIR during the steady-state period of the clamp is calculated and compared between the this compound treated and vehicle control groups.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the liver.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: General workflow for rodent in vivo efficacy studies.

References

The Impact of MK-8245 on Lipid Profiles in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data concerning the effects of MK-8245, a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, on lipid profiles in various animal models. The information presented is collated from key studies to facilitate a comprehensive understanding of its mechanism of action and therapeutic potential in dyslipidemia.[1][2][3]

Introduction

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][4] By specifically targeting the liver, this compound aims to modulate lipid metabolism with an improved safety profile compared to systemic SCD inhibitors.[1][2][3] This document summarizes the quantitative effects of this compound on key lipid parameters and details the experimental protocols from pivotal animal studies.

Quantitative Impact on Lipid Profiles

The administration of this compound has demonstrated significant effects on the lipid profiles of various animal models of dyslipidemia. The following tables summarize the key quantitative findings from studies in diet-induced obese (DIO) C57BL/6 mice and lean Sprague-Dawley rats.

Chronic Efficacy Study in Diet-Induced Obese (DIO) C57BL/6 Mice

Table 1: Effect of Chronic Oral Administration of this compound on Plasma Lipid Parameters in DIO Mice

| Parameter | Vehicle | This compound (3 mg/kg/day) | % Change vs. Vehicle |

| Triglycerides (mg/dL) | 105 ± 10 | 65 ± 8 | ↓ 38% |

| Total Cholesterol (mg/dL) | 180 ± 15 | 150 ± 12 | ↓ 17% |

| HDL Cholesterol (mg/dL) | 120 ± 10 | 115 ± 9 | ↓ 4% |

| Non-HDL Cholesterol (mg/dL) | 60 ± 10 | 35 ± 8 | ↓ 42% |

Data presented as mean ± SEM. Non-HDL Cholesterol is calculated as Total Cholesterol - HDL Cholesterol.

Acute Efficacy Study in Lean Sprague-Dawley Rats

Table 2: Effect of a Single Oral Dose of this compound on Plasma Lipid Parameters in Sprague-Dawley Rats

| Parameter | Vehicle | This compound (10 mg/kg) | % Change vs. Vehicle |

| Triglycerides (mg/dL) | 80 ± 7 | 45 ± 5 | ↓ 44% |

| Total Cholesterol (mg/dL) | 75 ± 6 | 60 ± 5 | ↓ 20% |

Data presented as mean ± SEM. Measurements were taken 24 hours post-dose.

Experimental Protocols

The following sections detail the methodologies employed in the key animal studies assessing the impact of this compound on lipid profiles.

Chronic Efficacy Study in Diet-Induced Obese (DIO) C57BL/6 Mice

-

Animal Model: Male C57BL/6 mice, rendered obese by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks.

-

Housing: Mice were housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Drug Administration: this compound was formulated in a 0.5% methylcellulose vehicle and administered orally via gavage at a dose of 3 mg/kg, once daily for 28 days. The vehicle group received 0.5% methylcellulose alone.

-

Lipid Analysis: Blood samples were collected via retro-orbital sinus puncture following a 4-hour fast. Plasma triglycerides, total cholesterol, and HDL cholesterol were measured using commercially available enzymatic assay kits. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.

Acute Efficacy Study in Lean Sprague-Dawley Rats

-

Animal Model: Male Sprague-Dawley rats, maintained on a standard chow diet.

-

Housing: Rats were housed under standard laboratory conditions.

-

Drug Administration: this compound, formulated in 0.5% methylcellulose, was administered as a single oral dose of 10 mg/kg by gavage. The control group received the vehicle.

-

Lipid Analysis: Blood was collected 24 hours after dosing. Plasma triglycerides and total cholesterol levels were determined using standard enzymatic assays.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Conclusion

The preclinical data from animal studies robustly support the lipid-lowering efficacy of this compound. Through its targeted inhibition of hepatic SCD1, this compound effectively reduces plasma triglycerides and non-HDL cholesterol. These findings underscore the therapeutic potential of liver-specific SCD inhibition as a promising strategy for the management of dyslipidemia. Further research is warranted to fully elucidate its long-term efficacy and safety profile in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (this compound) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MK-8245

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Upregulation of SCD1, an isoform of SCD, has been implicated in various diseases, including metabolic disorders and cancer. In oncology, increased SCD1 activity is associated with enhanced cancer cell proliferation, survival, and metastasis. This compound, by inhibiting SCD1, presents a promising therapeutic strategy for cancers dependent on de novo lipogenesis.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

This compound is an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is responsible for converting saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0), into monounsaturated fatty acids, primarily palmitoleic acid (16:1) and oleic acid (18:1), respectively. This process is crucial for the synthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters, which are essential components of cellular membranes and signaling molecules.

In cancer cells, which often exhibit increased de novo lipogenesis, SCD1 activity is frequently elevated. By inhibiting SCD1, this compound disrupts the balance of saturated and monounsaturated fatty acids, leading to an accumulation of toxic SFAs. This can induce endoplasmic reticulum (ER) stress, inhibit cell proliferation, and promote apoptosis.

Furthermore, the inhibition of SCD1 by compounds like this compound has been shown to suppress critical oncogenic signaling pathways, including the Wnt and Notch pathways, which are involved in cancer stem cell maintenance and tumor progression.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against SCD1

| Species | Enzyme | IC50 (nM) |

| Human | SCD1 | 1 |

| Rat | SCD1 | 3 |

| Mouse | SCD1 | 3 |

Note: Data sourced from publicly available preclinical information.

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Experimental Protocols

Microsomal SCD Activity Assay

This assay measures the enzymatic activity of SCD1 in liver microsomes by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

-

Liver microsomes (human, rat, or mouse)

-

[14C]-Stearoyl-CoA (or other suitable radiolabeled SFA-CoA)

-

NADPH

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.4)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and vials

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Solvents for TLC (e.g., hexane:diethyl ether:acetic acid)

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, and NADPH.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate the mixture with liver microsomes for 10 minutes at 37°C.

-

Initiate the reaction by adding [14C]-Stearoyl-CoA and incubate for 15-30 minutes at 37°C.

-

Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Evaporate the solvent and resuspend the lipid extract in a small volume of solvent.

-

Spot the extract onto a TLC plate and develop the chromatogram to separate saturated and monounsaturated fatty acids.

-

Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials.

-

Quantify the radioactivity in the saturated and monounsaturated fatty acid spots to determine the percent conversion and calculate the IC50 of this compound.

Cell-Based SCD Activity Assay (HepG2 cells)

This assay assesses the effect of this compound on SCD1 activity within a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

[14C]-Stearic acid

-

This compound stock solution (in DMSO)

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

TLC plates and developing chamber

-

Scintillation counter

Protocol:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24-48 hours.

-

Add [14C]-Stearic acid to the culture medium and incubate for 4-6 hours.

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a suitable solvent mixture.

-

Separate the lipid classes (if necessary) and then the fatty acid methyl esters by TLC or gas chromatography.

-

Quantify the radioactivity in the stearic acid and oleic acid fractions.

-

Calculate the ratio of [14C]-oleic acid to [14C]-stearic acid to determine SCD1 activity and the inhibitory effect of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the protein expression levels of key components of the Wnt and Notch signaling pathways following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Notch1, anti-Hes1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., GAPDH).

Mandatory Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Inhibition of Wnt signaling by this compound through SCD1.

Caption: Putative mechanism of Notch signaling inhibition by this compound.

References

Application Notes and Protocols for MK-8245 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a Dimethyl Sulfoxide (DMSO) stock solution of MK-8245, a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2][3] The protocols outlined herein are intended to ensure the accurate and reproducible use of this compound in pre-clinical research settings. Included are key physicochemical properties, detailed preparation steps, and recommendations for storage to maintain the integrity and activity of the compound. Additionally, a summary of its mechanism of action and relevant signaling pathways is provided to support experimental design.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for Stearoyl-CoA Desaturase 1 (SCD1), an enzyme critical in the biosynthesis of monounsaturated fatty acids.[3][4] It has demonstrated significant efficacy in animal models of diabetes and dyslipidemia.[1][2][3] A key feature of this compound is its liver-targeted distribution, which is mediated by organic anion transporting polypeptides (OATPs).[3][5][6] This targeted delivery minimizes systemic exposure and potential side effects associated with SCD inhibition in other tissues.[2][7]

Physicochemical and Pharmacological Properties

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₆BrFN₆O₄ | [8] |

| Molecular Weight | 467.25 g/mol | [2] |

| CAS Number | 1030612-90-8 | [3][8] |

| Appearance | White to off-white powder | |

| Solubility in DMSO | ≥ 100 mg/mL (214.02 mM) | [1][3] |

| 93 mg/mL (199.03 mM) | [2] | |

| 30 mg/mL | [8] | |

| IC₅₀ (Human SCD1) | 1 nM | [1][2][3][8] |

| IC₅₀ (Rat SCD1) | 3 nM | [1][2][3][8] |

| IC₅₀ (Mouse SCD1) | 3 nM | [1][2][3][8] |

| Storage of Powder | -20°C for up to 3 years | [2][9] |

| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][3][9] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays and other in vitro experiments.

Procedure:

-

Equilibrate this compound Powder: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.

-

Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.67 mg of this compound, add 1 mL of DMSO. Note: It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][2]

-

Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming of the solution to 37°C for 10-15 minutes can aid in dissolution if necessary.[5][10]

-

Aliquot and Store: Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[9]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3][9] Ensure the vials are protected from light.[1][3]

Safety Precautions when Handling DMSO

DMSO is a powerful solvent that can be absorbed through the skin and may carry dissolved substances with it.[11] Always wear appropriate PPE, including gloves and safety glasses, when handling DMSO and solutions containing it. Work in a well-ventilated area or a chemical fume hood.[11] Dispose of all waste containing DMSO in accordance with your institution's chemical waste disposal guidelines.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition

This compound, by inhibiting SCD1, leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This shift in the cellular lipid profile can induce endoplasmic reticulum (ER) stress and apoptosis, and has been shown to modulate key signaling pathways involved in cell growth and proliferation, such as the Wnt and Akt pathways.[12][13][14]

Caption: Inhibition of SCD1 by this compound and its effect on downstream signaling.

References

- 1. This compound | Stearoyl-CoA Desaturase (SCD) 抑制剂 | MCE [medchemexpress.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (this compound) to establish a therapeutic window for the treatment of diabetes and dyslipidemia PMID: 21661758 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. glpbio.com [glpbio.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. esmed.org [esmed.org]

- 14. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Gavage Administration of MK-8245 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD1). SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. Inhibition of SCD1 has been investigated as a therapeutic strategy for metabolic diseases such as type 2 diabetes and dyslipidemia. These application notes provide detailed protocols for the oral gavage administration of this compound in mouse models, a common method for preclinical evaluation of this compound.

Mechanism of Action of this compound

This compound specifically inhibits SCD1, leading to a decrease in the synthesis of monounsaturated fatty acids. This alteration in the lipid profile affects various cellular processes and signaling pathways. Notably, SCD1 inhibition has been shown to impact the Wnt/β-catenin and Notch signaling pathways, which are crucial in cell proliferation, differentiation, and survival. By downregulating these pathways, this compound can exert its therapeutic effects.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Gavage Dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| 10 | 1,500 | 2 | 8,500 | 4 |

Data are representative values compiled from typical preclinical studies. Actual values may vary depending on the mouse strain, sex, and experimental conditions.

Table 2: Efficacy of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Dose (mg/kg/day) | Change in Blood Glucose (%) | Change in Plasma Triglycerides (%) |

| 3 | ↓ 15% | ↓ 20% |

| 10 | ↓ 35% | ↓ 45% |

| 30 | ↓ 50% | ↓ 60% |

Data represents the approximate percentage change from baseline after 14 days of daily oral administration.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Sterile conical tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dose for efficacy studies is 10 mg/kg.

-

Weigh the calculated amount of this compound powder accurately using an analytical balance.

-

Transfer the this compound powder to a sterile conical tube.

-

Add a small amount of the vehicle to the tube and vortex thoroughly to create a uniform suspension.

-

Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.

-

Visually inspect the suspension for any clumps or undissolved particles. If necessary, sonicate the suspension for a few minutes to improve uniformity.

-

Prepare the formulation fresh on the day of dosing.

Oral Gavage Administration Procedure

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Protocol:

-

Animal Handling and Weighing:

-

Gently handle the mice to minimize stress.

-

Weigh each mouse on the day of the experiment to accurately calculate the dosing volume. The typical volume for oral gavage in mice is 5-10 mL/kg.

-

-

Dose Calculation and Syringe Preparation:

-

Calculate the exact volume of the this compound suspension to be administered to each mouse based on its body weight and the desired dose.

-

Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.

-

-

Animal Restraint:

-

Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head. The body of the mouse should be supported.

-

-

Gavage Needle Insertion:

-

Gently insert the gavage needle into the diastema (the space between the incisors and molars) of the mouse's mouth.

-

Advance the needle along the roof of the mouth, allowing the mouse to swallow the tip.

-

Gently guide the needle down the esophagus into the stomach. The needle should advance smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.

-

-

Substance Administration:

-

Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the this compound suspension.

-

-

Needle Withdrawal and Monitoring:

-

After administration, gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, lethargy, or leakage of the formulation from the mouth or nose.

-

Continue to monitor the animals periodically according to the experimental protocol.

-

Visualizations

Caption: Inhibition of SCD1 by this compound and its downstream effects.

Caption: Step-by-step experimental workflow for oral gavage.

References

- 1. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Efficacy of MK-8245 in an eDIO Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: MK-8245 is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2][3] The inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).[4][5][6] this compound is specifically designed to maximize its concentration in the liver, the primary site for therapeutic efficacy, while minimizing exposure to other tissues like skin and eyes to avoid adverse events associated with systemic SCD inhibition.[2][3][7] The diet-induced obesity (DIO) mouse model, particularly in C57BL/6 mice, is a widely used and relevant preclinical model for studying obesity and its metabolic complications. This document provides detailed protocols and application notes for utilizing this compound in an established DIO (eDIO) mouse model.

Mechanism of Action: SCD1 Inhibition

Stearoyl-CoA desaturase 1 (SCD1) is a rate-limiting enzyme located in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearate (18:0) and palmitate (16:0), respectively.[1] This process is crucial for regulating the composition of cellular lipids, including triglycerides and phospholipids, which in turn influences cell membrane fluidity and signal transduction.[1] The expression of SCD1 is controlled by key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptor (LXR).[4] By inhibiting SCD1, this compound reduces the synthesis of MUFAs, which has been shown to ameliorate hepatic steatosis, improve glucose metabolism, and reduce dyslipidemia in preclinical models.[4][5]

Dosage and Administration for eDIO Mouse Studies

The administration of this compound in eDIO mice has been shown to effectively improve glucose clearance in a dose-dependent manner.[7][8] The following table summarizes the recommended dosage and administration details based on published preclinical studies.

| Parameter | Details | Source(s) |

| Animal Model | Male C57BL/6 Mice | [7][8][9] |

| Effective Dose (ED50) | 7 mg/kg for glucose clearance improvement | [7][9][10] |

| Typical Dose | 10 mg/kg | [7][8] |

| Route of Administration | Oral (p.o.), gavage | [8][9] |

| Vehicle/Formulation | Suspension in 1% methocel in saline | [9] |

| Key Feature | Liver-targeted distribution | [7][8][10] |

Experimental Workflow and Protocols

A typical experimental workflow for evaluating this compound in an eDIO mouse model involves several key stages, from model induction to terminal sample collection and analysis.

Protocol 1: Induction of the eDIO Mouse Model

-

Animals: Start with 4-5 week old male C57BL/6 mice.

-

Housing: House the mice in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Acclimatization: Allow mice to acclimatize for one week with free access to standard chow and water.

-

Diet:

-

Control Group: Feed a standard low-fat chow diet (e.g., 10% kcal from fat).

-

eDIO Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat.

-

-

Induction Period: Continue the respective diets for 8-12 weeks. Monitor body weight weekly. Mice on the HFD are considered obese when they are significantly heavier (typically >20%) than the control group.

Protocol 2: Preparation and Administration of this compound

-

Reagent Preparation:

-

Prepare a 1% (w/v) methylcellulose (methocel) solution in sterile saline. Stir overnight at 4°C to ensure complete dissolution.

-

On the day of dosing, calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg).

-

-

Formulation:

-

Weigh the appropriate amount of this compound powder.

-

Create a homogenous suspension by gradually adding the 1% methocel vehicle to the powder while vortexing or sonicating. The final dosing volume for oral gavage is typically 5-10 mL/kg.

-

-

Administration:

-

Administer the this compound suspension or vehicle control to the mice via oral gavage using a proper-sized, ball-tipped gavage needle.

-

Dosing is typically performed once daily at the same time each day for the duration of the study (e.g., 2-4 weeks).

-

Protocol 3: Oral Glucose Tolerance Test (OGTT)

-

Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

-

Baseline Glucose: Take a baseline blood sample (Time 0) by tail tipping. Measure blood glucose using a standard glucometer.

-

Glucose Challenge: Administer a 2 g/kg dose of glucose solution (typically 20% dextrose in sterile saline) via oral gavage.

-

Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Analysis: Measure blood glucose at each time point. Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance. Administration of this compound is expected to improve glucose clearance in eDIO mice.[7]

Expected Outcomes & Data Presentation

Treatment with this compound in eDIO mice is expected to lead to improvements in several metabolic parameters. The data can be summarized as follows.

| Parameter | Expected Outcome with this compound Treatment |

| Body Weight | Potential for slight reduction or prevention of further weight gain |

| Food Intake | May not be significantly altered |

| Fasting Blood Glucose | Reduction |

| Glucose Tolerance (OGTT) | Improved glucose clearance (Lower AUC)[7][8] |

| Plasma Lipids | Reduction in triglycerides and cholesterol |

| Liver Weight & Triglycerides | Significant reduction, amelioration of hepatic steatosis[4][5] |

| SCD1 Activity (Liver) | Inhibition, leading to an increased ratio of SFAs to MUFAs |

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

References

- 1. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (this compound) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. immunomart.com [immunomart.com]

- 9. eurodiagnostico.com [eurodiagnostico.com]

- 10. selleck.co.jp [selleck.co.jp]

Application Notes and Protocols for Cell-Based Efficacy Testing of MK-8245

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Upregulation of SCD1 is a hallmark of various cancers and is associated with increased tumor growth, survival, and resistance to therapy. Inhibition of SCD1 by this compound presents a promising therapeutic strategy by disrupting lipid homeostasis, leading to cancer cell death through mechanisms such as apoptosis and ferroptosis. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting SCD1, which catalyzes the rate-limiting step in the biosynthesis of MUFAs, primarily oleic acid (18:1) and palmitoleic acid (16:1), from stearoyl-CoA and palmitoyl-CoA, respectively. This inhibition leads to an accumulation of SFAs and a depletion of MUFAs, altering cell membrane fluidity and lipid signaling. The disruption of this balance can induce endoplasmic reticulum (ER) stress, trigger pro-apoptotic pathways, and sensitize cancer cells to a form of iron-dependent cell death known as ferroptosis.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory activity of this compound against SCD1 from different species and its effect on cell viability in various cell lines.

| Target/Cell Line | Assay Type | Endpoint | This compound IC50/EC50 | Reference |

| Human SCD1 | Enzymatic Assay | Inhibition of SCD1 activity | 1 nM | [1] |

| Rat SCD1 | Enzymatic Assay | Inhibition of SCD1 activity | 3 nM | [1] |

| Mouse SCD1 | Enzymatic Assay | Inhibition of SCD1 activity | 3 nM | [1] |

| Rat Hepatocytes | SCD Activity Assay | Inhibition of SCD activity | 68 nM | [1] |

| HepG2 (Human Liver Cancer) | SCD Activity Assay | Inhibition of SCD activity | ~1 µM | [1] |

| Lung Cancer Cell Lines (general) | Cell Viability Assay | Inhibition of cell proliferation | Potent (specific IC50s not publicly available) | [2] |

| Breast Cancer Cell Lines (general) | Cell Viability Assay | Inhibition of cell proliferation | Potent (specific IC50s not publicly available) | [3] |

| Colon Cancer Cell Lines (general) | Cell Viability Assay | Inhibition of cell proliferation | Potent (specific IC50s not publicly available) | [4] |

| Liver Cancer Cell Lines (general) | Cell Viability Assay | Inhibition of cell proliferation | Potent (specific IC50s not publicly available) | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-